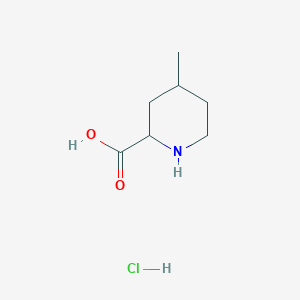

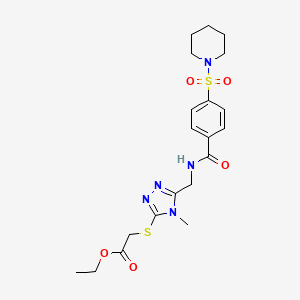

![molecular formula C16H18N2O2 B2832270 (2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025529-30-9](/img/structure/B2832270.png)

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

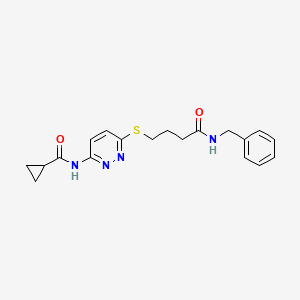

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile, commonly referred to as 2E-2-[(4-acetylanilino)methylidene] (2E-2-[(4-ANM)], is a synthetic compound of interest in a variety of scientific research applications. It has been studied for its potential to be used as a catalyst for organic synthesis, as a reagent for drug discovery, and as a possible therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Structural Studies

- β-Sheet Model Systems: Acetyl-protected phenylalanine derivatives, such as Ac–Phe–OMe, have been studied for their potential to form β-sheet structures in the gas phase, which are crucial in protein folding and stability. These studies use spectroscopy and theoretical calculations to understand the structural properties of these molecules (Gerhards & Unterberg, 2002).

Synthetic Chemistry

- Cyclization Reactions: Research into the cyclization of oxime derivatives of 5-oxoalkanenitriles has led to the synthesis of various pyridine derivatives. These reactions involve acetylation and hydrolysis steps, demonstrating the versatility of nitrile and acetyl groups in organic synthesis (Vijn et al., 1993).

Organometallic Chemistry

- Iron-Catalyzed Oxidations: Studies have shown that iron complexes can catalyze the oxidation of N,N-dimethylaniline to produce various compounds, including N-methylformanilide. Such reactions are important for understanding the roles of metal catalysts in organic transformations (Murata et al., 1989).

Medicinal Chemistry

- Alzheimer's Disease Research: Derivatives similar in complexity to the queried compound have been used in positron emission tomography (PET) imaging to study the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, contributing to diagnostic advancements (Shoghi-Jadid et al., 2002).

Biochemistry

- Oxidative Dimerization: Research on the oxidative dimerization of N,N-dimethylaniline by iron(IV)-oxo complexes in the presence of scandium triflate highlights the intricate interplay of metal catalysts in organic reactions, which could have implications for synthetic and industrial chemistry (Park et al., 2011).

Eigenschaften

IUPAC Name |

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(19)12-5-7-14(8-6-12)18-10-13(9-17)15(20)16(2,3)4/h5-8,10,18H,1-4H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPKIPYNPVSMMM-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Acetylphenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2832193.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)

![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)